8-Quinolinecarboxylic acid
Overview
Description
8-Quinolinecarboxylic acid is an organic compound with the molecular formula C10H7NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its structure consists of a quinoline ring system with a carboxylic acid group attached at the 8th position.
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and sulfuric acid, often using a nitroaromatic compound as an oxidizing agent.
Microwave-Assisted Synthesis: This modern approach uses microwave irradiation to accelerate the reaction between aniline derivatives and aldehydes or ketones, often in the presence of a catalyst like iodine or zinc oxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedländer or Skraup synthesis methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction of this compound can yield quinoline derivatives with reduced functional groups.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Mechanism of Action
Target of Action
8-Quinolinecarboxylic acid, also known as Quinoline-8-carboxylic acid, is a compound that has been reported to have various biological and pharmaceutical activities . It is a class of highly selective auxin herbicides that effectively controls important dicotyledonous weeds . The primary targets of this compound are the 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered to be promising therapeutic biotargets for various human diseases .
Mode of Action
The action mechanism of this compound involves the interference with nucleic acid synthesis . This affects the DNA regulation during the RNA formation by depression of a gene or activation of RNA polymerase, simply affecting RNA message to proteins . It is also reported to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of nucleic acids and the function of 2OG-dependent enzymes . By interfering with these pathways, this compound can influence a wide range of biological processes, including gene expression and metabolic reactions.
Result of Action
The molecular and cellular effects of this compound’s action are largely related to its interference with nucleic acid synthesis and the function of 2OG-dependent enzymes . This can lead to changes in gene expression and metabolic processes, potentially resulting in various biological and pharmaceutical effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it has been reported that the amount of this compound adsorbed increased at lower pH, reaching a maximum at pH 2 . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 8-Quinolinecarboxylic acid are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of chiral 1,2,3,4-tetrahydroquinolinyl-oxazoline compounds, which are used as ligands for Ru-catalyzed asymmetric transfer hydrogenation of ketones .
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that the compound can influence cell function. For example, it has been used in the synthesis of chiral quinolinyl-oxazoline compounds, which are used as ligands for Cu (II) catalyzed asymmetric cyclopropanation .
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperature and pressure .
Dosage Effects in Animal Models
It is known that the compound can be used in the synthesis of novel oxorhenium(V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives .
Metabolic Pathways
It is known that the compound can be used in the synthesis of novel oxorhenium(V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives .
Transport and Distribution
It is known that the compound can be used in the synthesis of novel oxorhenium(V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives .
Subcellular Localization
It is known that the compound can be used in the synthesis of novel oxorhenium(V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives .
Scientific Research Applications
8-Quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Medicine: Derivatives of this compound have shown promise as antimicrobial, anticancer, and antifungal agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its strong metal ion chelating properties and wide range of pharmacological applications.
Quinoline-2-carboxylic acid: Another derivative of quinoline with similar chemical properties but different biological activities.
Quinoline-4-carboxylic acid: Similar in structure but with the carboxylic acid group at the 4th position, leading to different reactivity and applications.
Uniqueness of 8-Quinolinecarboxylic Acid: this compound is unique due to its specific position of the carboxylic acid group, which influences its chemical reactivity and biological activity. Its ability to act as a metal ion chelator and its diverse range of applications in various fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
quinoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDZFPUVLYEQTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235334 | |
Record name | 8-Quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-59-9 | |
Record name | 8-Quinolinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Quinolinecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoline-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-QUINOLINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XW75TFD94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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